

desvenlafaxine pediatric pharmacokinetics study design

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Compound Focus: Desvenlafaxine

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Introduction

Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of Major Depressive Disorder (MDD) in adults, with a recommended therapeutic dose of 50 mg once daily [1] [2]. Its development for a pediatric population required specific studies to characterize its pharmacokinetics, safety, and efficacy in children and adolescents. A key challenge in pediatric drug development is determining the appropriate dose that achieves drug exposure levels similar to those known to be effective and safe in adults.

This application note details the study designs derived from the published pediatric development program for **desvenlafaxine**, providing a reference for researchers in pediatric psychopharmacology.

Phase 2 Pharmacokinetic and Safety Study

An initial Phase 2a study was conducted to establish the preliminary safety, tolerability, and pharmacokinetic profile of **desvenlafaxine** in pediatric patients, informing the design of subsequent efficacy trials [3].

Study Design Overview

The table below summarizes the core design elements of this early-phase study.

Aspect	Design Specification
Objective	Primary: Assess safety & tolerability; Secondary: Characterize PK profile & exploratory efficacy [3]
Study Type	Multicenter, open-label, fixed-dose
Duration	8-week lead-in study, followed by a 6-month flexible-dose extension [3]
Population	Pediatric outpatients (ages 7-11, children; 12-17, adolescents) with MDD [3]
Dosing	Fixed-dose (Lead-in): Children: 10, 25, 50, or 100 mg/day; Adolescents: 25, 50, 100, or 200 mg/day [3]
Key Assessments	Treatment-emergent adverse events (AEs), vital signs, laboratory tests, C-SSRS for suicidality, PK sampling [3]

Detailed Methodology

- **Patient Enrollment:** Patients were medically healthy with a primary diagnosis of moderate-to-severe MDD. A key exclusion criterion was a history of suicide attempt or current suicidal ideation, as assessed by rating scale items and the Columbia-Suicide Severity Rating Scale (C-SSRS) [3].
- **Dosing Protocol:** The study included an initial 4-day inpatient period for intensive PK sampling. Patients received a single dose on day 1, followed by a titration period during the outpatient phase to reach their assigned fixed dose by day 15 [3].
- **Safety Monitoring:** Safety was evaluated throughout the 8-month total period (lead-in plus extension) via continuous monitoring of AEs, regular measurement of vital signs (noting statistically significant increases in mean pulse rate), and laboratory tests [3].

The finding that **desvenlafaxine** exposure is predictable by body weight in the pediatric population was a critical outcome that directly influenced the design of the Phase 3 program [4].

Phase 3 Efficacy and Safety Study Design

The Phase 3 program utilized a weight-based dosing strategy to achieve target drug exposures, moving away from the fixed-dose approach used in Phase 2.

Study Design Overview

The following table outlines the core design of the definitive Phase 3 trials.

Aspect	Design Specification
Objective	Evaluate efficacy, safety, and tolerability of desvenlafaxine vs. placebo [4]
Study Type	Multicenter, randomized, double-blind, placebo-controlled, parallel-group
Duration	8-week double-blind treatment, with eligibility for a 6-month open-label extension [4]
Population	Outpatients aged 7-17 years with a primary DSM-IV-TR diagnosis of MDD (CDRS-R >40) [4]

| **Dosing Regimen** | **Weight-based groups:** • **Low Exposure:** 20 mg (20 to <35 kg), 25 mg (35 to <70 kg), 35 mg (>70 kg) • **High Exposure:** 25 mg (20 to <35 kg), 35 mg (35 to <70 kg), 50 mg (>70 kg) [4] | | **Rationale for Dosing** | Highest dose capped at 50 mg due to lack of additional efficacy and decreased tolerability at higher doses in adults. Doses were calculated to achieve target exposure levels based on body weight [4]. | | **Key Assessments** | **Efficacy:** Change in CDRS-R total score (primary), CGI-I/S. **Safety:** AEs, C-SSRS, vital signs, laboratory tests [4]. |

Detailed Methodology

- **Randomization and Blinding:** Patients were randomized in a 1:1:1 ratio to placebo, low-exposure **desvenlafaxine**, or high-exposure **desvenlafaxine**. The study was double-blind, with dosing stratified by age group and country to ensure balanced allocation [4].
- **Dose Titration and Taper:** All active treatment groups underwent a dose titration during the first week of therapy. At the end of the 8-week period, patients not continuing into the extension study underwent a 1-week blinded taper to minimize discontinuation symptoms [4].
- **Efficacy and Safety Endpoints:**
 - **Primary Efficacy Endpoint:** Change from baseline in the Children's Depression Rating Scale-Revised (CDRS-R) total score at week 8, analyzed using a mixed-effects model for repeated measures (MMRM) [4].

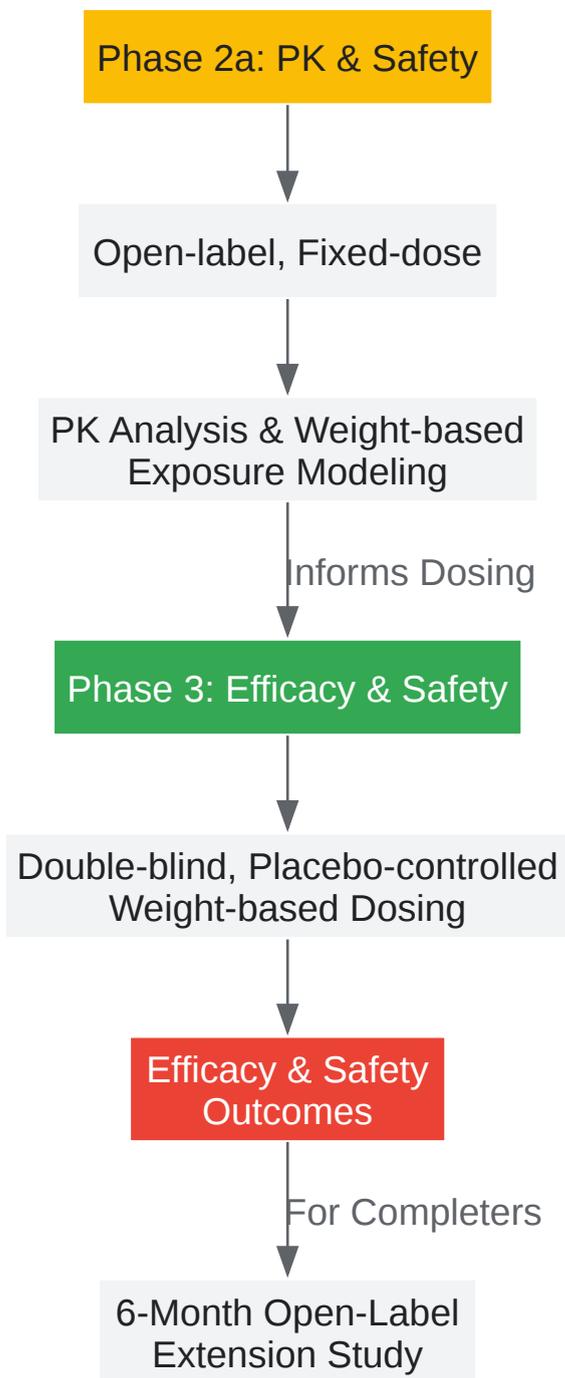
- **Key Safety Assessments:** Included the incidence of treatment-emergent AEs, shifts in laboratory values, and changes in vital signs. Suicidality was specifically monitored using the C-SSRS [4].

Experimental Workflows and Decision Logic

The following diagrams illustrate the overall workflow of the pediatric study program and the logic behind the weight-based dosing used in Phase 3 trials.

Diagram 1: Pediatric Study Program Workflow

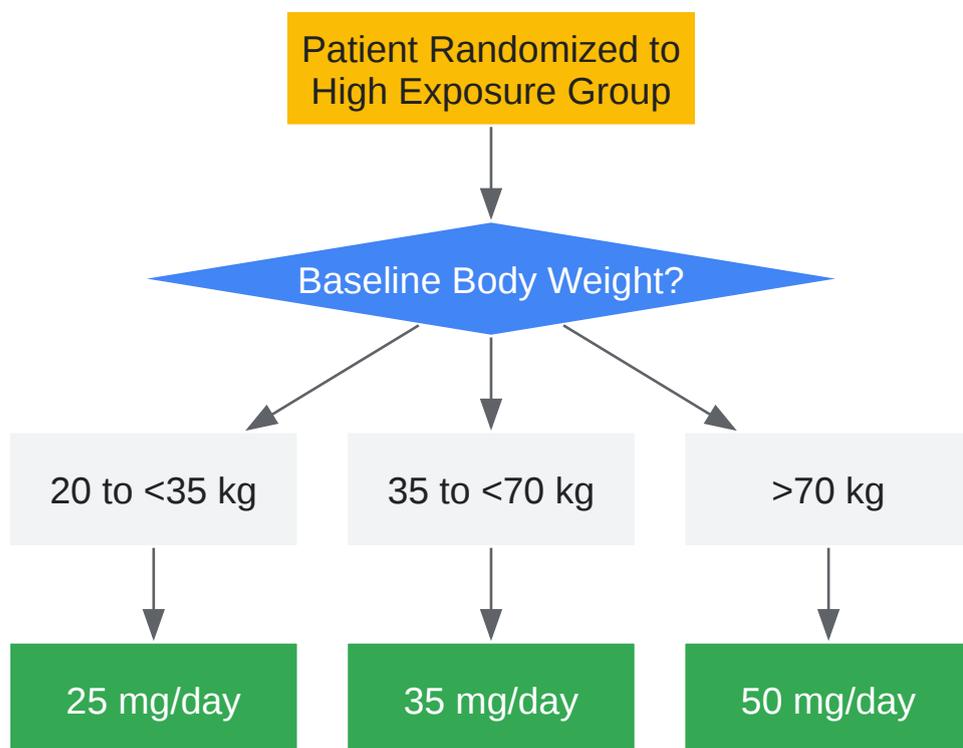
The pediatric development program for **desvenlafaxine** progressed through sequential stages, from initial safety and PK characterization to definitive efficacy trials.



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Diagram 2: Weight-Based Dosing Logic

For the Phase 3 trials, the specific dose a patient received was determined by their baseline body weight and their random assignment to a specific exposure group.



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Summary of Key Outcomes and Applications

- **Efficacy Outcome:** The Phase 3 trials did not demonstrate statistical separation from placebo on the primary efficacy endpoint (change in CDRS-R score) for either **desvenlafaxine** exposure group [4] [5].
- **Safety Outcome:** The safety profile in pediatric patients was generally consistent with that observed in adults, with no new safety signals identified. Common adverse events included nausea, dizziness, somnolence, and abdominal pain [3] [4].
- **Application of Data:** The integrated PK and safety data from these studies are critical for understanding the exposure-response relationship of **desvenlafaxine** in pediatrics. Despite the lack of efficacy demonstrated in the Phase 3 trials, the methodologies employed—particularly the weight-based dosing strategy to achieve target exposures—serve as a valuable template for designing pediatric studies of other antidepressant medications.

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References

1. DailyMed - DESVENLAFAXINE tablet, extended release [dailymed.nlm.nih.gov]
2. highlights of prescribing information [labeling.pfizer.com]
3. Safety and Tolerability of Desvenlafaxine in Children ... [pmc.ncbi.nlm.nih.gov]
4. Desvenlafaxine Versus Placebo in the Treatment ... [pmc.ncbi.nlm.nih.gov]
5. Pfizer Reports Top Line Results from a Phase 3 Study ... | Pfizer [pfizer.com]

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